4-tert-Butyl-o-xylene
Overview
Description
4-tert-Butyl-o-xylene, also known as 1,2-dimethyl-4-tert-butylbenzene, is an organic compound with the molecular formula C₁₂H₁₈. It is a derivative of xylene, where a tert-butyl group is substituted at the para position relative to one of the methyl groups on the benzene ring. This compound is a colorless to pale yellow liquid that is soluble in non-polar solvents such as ether, benzene, and dichloromethane .
Scientific Research Applications
4-tert-Butyl-o-xylene is utilized in various scientific research applications:
Safety and Hazards
4-tert-Butyl-o-xylene is a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
4-tert-Butyl-o-xylene (1,2-dimethyl-4-tert-Butylbenzene, DMTBB) is a dimethylalkylbenzene
Mode of Action
It has been synthesized by reacting o-xylene with tert-butyl alcohol over a zeolite-based catalytic system . This suggests that it may interact with its targets through similar chemical reactions, potentially involving electrophilic substitution or addition.
Result of Action
It has been used as a starting material in the synthesis of 1,2-bis(bromomethyl)-4-tert-butylbenzene . It may also be used as a solvent in the synthesis of 2,7-di-tert-butylcarbazole, via ring closure of 4,4′-di-tert-butyl-2,2′-diaminobiphenyl in the presence of Nafion-H .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-o-xylene can be synthesized by reacting o-xylene with tert-butyl alcohol in the presence of a zeolite-based catalytic system . The reaction typically involves heating the mixture to facilitate the alkylation process, where the tert-butyl group is introduced to the o-xylene molecule.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of zeolite catalysts is common due to their efficiency in promoting the alkylation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-o-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form 4-tert-butyl-o-toluic acid.
Reduction: Reduction can yield this compound derivatives with fewer double bonds.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Lacks the tert-butyl group, resulting in different reactivity and physical properties.
1,4-Dimethylbenzene (p-Xylene): Similar structure but with methyl groups at the para position, leading to different chemical behavior.
1,3-Dimethylbenzene (m-Xylene): Methyl groups at the meta position, affecting its reactivity compared to 4-tert-Butyl-o-xylene.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and physical properties. This makes it valuable in applications where steric hindrance is beneficial, such as in the synthesis of specific organic compounds and materials .
Properties
IUPAC Name |
4-tert-butyl-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPPSTNABSMSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064659 | |
Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7397-06-0 | |
Record name | 4-(1,1-Dimethylethyl)-1,2-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7397-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major products formed during the nitration of 4-tert-Butyl-o-xylene in acetic anhydride?
A1: The nitration of this compound (also known as 4-tert-butyl-1,2-dimethylbenzene) in acetic anhydride yields a variety of products, with the major ones being:
- trans-1-tert-butyl-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate []
- 2-tert-butyl-4,5-dimethylphenyl acetate []
Q2: How does the reaction environment influence the product distribution during the rearomatization of nitration adducts of this compound?
A2: Research indicates that the solvent's basicity plays a crucial role in determining the dominant products formed during the rearomatization of the nitration adducts of this compound. []
- More basic solvents: Promote the deprotonation of a cationic intermediate to a triene, favoring the formation of 5-tert-butyl-2-methylbenzaldehyde. []
- Less basic or more acidic conditions: Lead to the preferential formation of 4-tert-butyl-1,2-dimethyl-6-nitrobenzene through a pathway involving the cation generated by acid-catalyzed acetate loss. []
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